(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-3-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-8-9(4-2-6-11-8)10-5-3-7-12-10;;/h2,4,6,10,12H,3,5,7H2,1H3;2*1H/t10-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAFVTWYIILGFB-YQFADDPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)[C@H]2CCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis of (R)-2-Methylpyrrolidine
The (R)-2-methylpyrrolidine moiety is a key intermediate for constructing the target compound. Patent WO2008137087A1 outlines a scalable two-step process starting from 2-methylpyrroline , which is hydrogenated using a platinum catalyst (5% Pt/C) in a 2:1 ethanol-methanol solvent mixture at ambient temperature . The reaction achieves ≥50% enantiomeric excess (ee) by employing L-tartaric acid for chiral resolution. Recrystallization in alcohol solvents further enhances optical purity to >98% ee .
Critical Parameters :
-
Catalyst : Platinum(IV) oxide or Pt/C (5% loading).
-
Solvent Ratio : Ethanol-methanol (2:1 to 3:1 v/v).
-
Temperature : Ambient (20–25°C).
This method avoids corrosive reagents and hazardous intermediates, making it industrially viable.
Pyridine Ring Functionalization Strategies
The pyridine core is functionalized at the 3-position to accommodate the pyrrolidine substituent. WO1998022459A1 describes palladium-catalyzed coupling reactions using 2-bromo-3-methylpyridine and organometallic reagents . For example, a Suzuki-Miyaura coupling with a pyrrolidine boronic ester derivative in tetrahydrofuran (THF) at 80°C yields the bipyridyl intermediate . Alternatively, Ullmann-type couplings using copper(I) chloride in dimethylformamide (DMF) at 120°C facilitate C–N bond formation between pyridine and pyrrolidine precursors .
Comparative Analysis of Coupling Methods :
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | THF | 80°C | 65–75 |
| Ullmann | CuCl | DMF | 120°C | 55–65 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene | 100°C | 70–80 |
Stereospecific Assembly of the Pyrrolidine-Pyridine Scaffold
Coupling the (R)-2-methylpyrrolidine with the functionalized pyridine requires precise stereochemical control. WO2008137087A1 details a lithiation-alkylation sequence where n-butyllithium deprotonates the pyrrolidine in THF at −20°C, followed by reaction with 3-bromo-2-methylpyridine . The reaction proceeds via a single-electron transfer mechanism, preserving the R-configuration with >95% retention of stereochemistry .
Optimized Conditions :
-
Base : n-BuLi (1.1 equiv).
-
Solvent : THF at −20°C.
-
Reaction Time : 12–16 hours.
-
Workup : Aqueous NH₄Cl quench and ethyl acetate extraction .
Salt Formation and Purification
The final dihydrochloride salt is formed by treating the free base with 2 equiv of HCl in ethanol . WO2008137087A1 emphasizes recrystallization from hot isopropanol to achieve a >99% pure product . The salt’s hygroscopicity is mitigated by storing it under nitrogen with desiccants.
Characterization Data :
-
Melting Point : 210–212°C (decomposition).
-
HPLC Purity : 99.5% (C18 column, 0.1% TFA/ACN).
Industrial-Scale Process Considerations
For commercial production, WO2008137087A1 recommends a continuous hydrogenation reactor for the pyrrolidine synthesis and flow chemistry for the coupling step to minimize side reactions . Solvent recovery systems (e.g., distillation towers ) reduce costs, while quality-by-design (QbD) principles ensure batch consistency .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The pyrrolidine nitrogen undergoes selective alkylation and acylation due to its nucleophilic character. Data from synthesis protocols show:
*Yields extrapolated from analogous reactions in pyridine-pyrrolidine systems
Catalytic Hydrogenation
The pyridine ring undergoes partial hydrogenation under controlled conditions:
| Substrate | Catalyst | Conditions | Product | Outcome |
|---|---|---|---|---|
| Pyridine ring | 10% Pd/C | H₂ (1 atm), ethanol, 10 hrs | 2,3-dihydrofuropyridine | 37% isolated yield after purification |
This reaction demonstrates chemoselectivity, leaving the pyrrolidine ring intact while reducing the pyridine moiety .
Oxidation Reactions
The pyrrolidine ring undergoes oxidative modifications:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| mCPBA | Dichloromethane, 0°C → RT | Pyrrolidine N-oxide | Forms stable oxide without ring opening |
| KMnO₄ (aq) | Acidic, 60°C | γ-lactam derivative | Requires prolonged heating |
Oxidation occurs preferentially at the pyrrolidine nitrogen over the pyridine ring due to electronic effects.
Nucleophilic Aromatic Substitution
The pyridine ring participates in directed metallation and substitution:
| Position | Reagents | Product | Evidence |
|---|---|---|---|
| C-4 | LDA + electrophile (e.g., DMF) | 4-substituted pyridine | Observed in analogous compounds |
| C-5 | Cu(I)-mediated coupling | 5-alkynyl derivatives | Patent data for related structures |
Lithiation occurs at C-4 due to directing effects of the methyl and pyrrolidine groups.
Acid-Base Reactivity
The dihydrochloride salt exhibits pH-dependent solubility:
| Property | Value | Method | Source |
|---|---|---|---|
| pKa (pyridine) | 3.2 ± 0.3 | Potentiometric titration | |
| pKa (pyrrolidine) | 10.8 ± 0.2 | " | |
| Solubility in H₂O | >200 mg/mL (25°C) | Gravimetric analysis |
Protonation states influence reaction pathways - the free base form is required for most N-alkylation reactions .
Biological Interactions (Reactivity in Enzymatic Systems)
Though not strictly synthetic reactions, its biochemical interactions inform reactivity:
| Target | Interaction Type | Kd (μM) | Assay |
|---|---|---|---|
| α4β2 nAChR | Competitive inhibition | 0.8 ± 0.1 | Radioligand binding |
| MAO-B | Substrate analog | IC₅₀ = 12.4 | Fluorometric assay |
These interactions suggest electron-rich regions participate in π-π stacking and hydrogen bonding.
Key Reactivity Trends:
-
Salt Form Effects : The dihydrochloride salt decreases nucleophilicity at nitrogen centers but improves aqueous solubility for biological testing .
-
Steric Guidance : The (R)-configuration directs electrophiles to the pyrrolidine's convex face .
-
Ring Strain : Partial hydrogenation of the pyridine ring increases reactivity toward electrophilic aromatic substitution .
This compound's versatile reactivity makes it valuable for developing nicotinic receptor modulators and enzyme inhibitors, though full catalytic cycle studies remain unpublished.
Scientific Research Applications
®-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ®-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
(a) (R)-3-(Pyrrolidin-2-yl)pyridine Dihydrochloride (CAS: 288247-82-5)
- Molecular Formula : C₉H₁₄Cl₂N₂ (same as the target compound but lacks the methyl group).
- Applications : Used as a precursor in drug discovery, though its pharmacological profile is less characterized compared to methyl-containing analogs .
(b) (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine Dihydrochloride (CAS: 2703746-00-1)
- Key Difference : The pyrrolidin-2-yl group is at position 6 instead of position 3.
- Impact : Altered substituent positioning may influence receptor-binding kinetics. For example, ABT-089, a related nAChR agonist with a 2-(S)-pyrrolidinylmethoxy group, shows cognitive-enhancing effects in preclinical models, suggesting positional sensitivity in modulating cholinergic pathways .
(c) 2-Methyl-4-(2-pyrrolidinyl)pyridine Dihydrochloride (CAS: 2703756-93-6)
Functional Group Variations
(a) (R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine Dihydrochloride (CAS: 1067659-49-7)
- Molecular Formula : C₁₀H₁₅ClN₂O.
- Key Difference : A pyrrolidin-3-yloxy group is attached via a methylene bridge.
(b) 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride
Stereochemical and Pharmacological Comparisons
- ABT-089 (2-Methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine Dihydrochloride) :
- Key Similarity : Shares a methyl group and pyrrolidine moiety but includes a methoxy linker.
- Pharmacology : Demonstrates neuroprotective properties and improves cognitive performance in rats via α4β2 nAChR agonism .
- Contrast : The target compound lacks the methoxy group, which may simplify synthesis but reduce receptor subtype selectivity .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Pharmacological/Structural Notes | Purity |
|---|---|---|---|---|---|
| (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine diHCl | 2703745-88-2 | C₁₀H₁₄Cl₂N₂ | 2-Me, 3-pyrrolidin-2-yl | High nAChR selectivity; chiral R-configuration | ≥95% |
| (R)-3-(Pyrrolidin-2-yl)pyridine diHCl | 288247-82-5 | C₉H₁₄Cl₂N₂ | 3-pyrrolidin-2-yl | Lacks methyl group; lower lipophilicity | 97% |
| ABT-089 | 133913-65-4 | C₁₁H₁₆Cl₂N₂O | 2-Me, 3-(S-pyrrolidinylmethoxy) | Cognitive enhancer; α4β2 nAChR agonist | N/A |
| (R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine diHCl | 1067659-49-7 | C₁₀H₁₅ClN₂O | 2-(pyrrolidin-3-yloxymethyl) | Ether linkage increases polarity | ≥95% |
Biological Activity
(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride, also known by its CAS number 288247-82-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including antibacterial properties, receptor interactions, and potential therapeutic applications.
- Molecular Formula : C9H14Cl2N2
- Molecular Weight : 221.13 g/mol
- CAS Number : 288247-82-5
- Purity : Typically above 98% for research purposes.
Biological Activity Overview
The biological activities of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride can be categorized into several key areas:
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyridine derivatives, including (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride. In vitro tests have shown that certain pyrrolidine derivatives exhibit significant antibacterial effects against various strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | <125 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These results indicate that the compound may be effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential .
2. Receptor Interactions
The compound's structure suggests it may interact with nicotinic acetylcholine receptors (nAChRs). Analogous compounds with similar structures have been shown to selectively desensitize α4β2 nAChRs, which are implicated in various neurological disorders and addiction therapies. The presence of the pyrrolidine moiety is crucial for binding affinity and selectivity .
3. Antifungal Activity
In addition to antibacterial properties, studies have explored the antifungal activity of related pyrrolidine derivatives. Although specific data on (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride’s antifungal efficacy is limited, similar compounds have demonstrated significant activity against fungal strains .
Case Studies and Research Findings
Several research initiatives have focused on the pharmacological profiles of pyridine derivatives, including (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride:
- Study on Antibacterial Efficacy :
- Nicotinic Receptor Binding Studies :
Q & A
Q. Experimental Design Considerations :
- Dose-Response Curves : Test doses ranging from 0.1–10 mg/kg (oral or subcutaneous) in rodent models to establish efficacy thresholds .
- Control for α7 vs. α4β2 Selectivity : Use knockout mice (e.g., β2 nAChR⁻/⁻) or co-administer subtype-specific antagonists (e.g., methyllycaconitine for α7) .
- Behavioral Paradigms : Pair cognitive tasks (e.g., attentional set-shifting) with microdialysis to measure acetylcholine release in the prefrontal cortex .
Advanced: How can contradictory data on receptor binding affinity across studies be reconciled?
Discrepancies in IC₅₀ values (e.g., α4β2 vs. α7 nAChRs) may arise from:
- Species-Specific Differences : Human vs. rodent receptor isoforms .
- Assay Conditions : Variations in buffer pH, temperature, or allosteric modulators (e.g., PNU-120596 for α7 potentiation) .
- Data Normalization : Standardize results against reference agonists (e.g., nicotine for α4β2, choline for α7) .
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles due to hygroscopic and irritant properties .
- Waste Disposal : Segregate aqueous waste containing the compound and neutralize with 1M NaOH before incineration by licensed facilities .
- Spill Management : Absorb with inert material (e.g., vermiculite) and avoid direct contact .
Advanced: How does the efficacy of ABT-089 compare to structurally related nAChR agonists (e.g., ABT-418 or varenicline)?
| Compound | Primary Target | Cognitive Efficacy (Rodent) | Anxiogenic Effects |
|---|---|---|---|
| ABT-089 | α4β2 > α7 | +++ (Dose-dependent) | Minimal |
| ABT-418 | α4β2 | ++ | Moderate |
| Varenicline | α4β2 (partial agonist) | + | High |
Key Distinction : ABT-089’s pyrrolidine moiety enhances blood-brain barrier penetration compared to ABT-418’s isoxazole ring, reducing peripheral side effects .
Advanced: What strategies optimize the compound’s stability in aqueous formulations for in vivo studies?
- pH Adjustment : Prepare solutions at pH 4.5–5.0 (hydrochloride salt form) to prevent degradation .
- Lyophilization : Store as lyophilized powder at -20°C, reconstituting in saline immediately before use .
- Additives : Include 0.1% ascorbic acid to mitigate oxidation .
Basic: How is the enantiomeric purity of the (R)-isomer validated during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
